molecular formula C21H23FN2O3 B2469752 2-(2-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 1005301-80-3

2-(2-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No. B2469752
CAS RN: 1005301-80-3
M. Wt: 370.424
InChI Key: ZJNBOCSLTOZGDY-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a chemical compound that has been studied for its potential therapeutic applications. It is a member of the class of compounds known as tetrahydroquinolines, which have been shown to possess a range of biological activities.

Scientific Research Applications

Structural Aspects and Fluorescence Properties

Research into structural aspects and properties of similar isoquinoline-based compounds has revealed significant findings. For instance, studies have explored the structural behavior of amide-containing isoquinoline derivatives under different conditions, revealing their potential in forming gels and crystalline solids upon treatment with various mineral acids. This structural flexibility suggests potential applications in materials science, particularly in the development of new materials with specific mechanical properties or responsive behaviors under different environmental conditions. Additionally, these compounds have shown intriguing fluorescence properties when forming host–guest complexes, indicating potential applications in the development of fluorescent markers or sensors (A. Karmakar, R. Sarma, J. Baruah, 2007).

Synthesis and Bioactive Compound Development

The facile synthesis of related compounds, such as through cyclisation processes, has been documented, highlighting a pathway to complex and bioactive molecules that could serve as key intermediates in pharmaceutical synthesis. This underscores the significance of such compounds in the drug development process, potentially leading to new treatments or therapeutic agents (F. King, 2007).

Ligand for Peripheral Benzodiazepine Receptors

Investigations into the binding characteristics of specific ligands to peripheral benzodiazepine receptors have provided insights into the neurological applications of related compounds. Such studies are crucial for understanding the role of peripheral benzodiazepine receptors in various physiological processes and pathologies, potentially leading to novel therapeutic targets for neurological and psychiatric disorders (S. Chaki, T. Funakoshi, R. Yoshikawa, et al., 1999).

Anticancer and Antimalarial Activities

The synthesis of sulfonamide derivatives and their evaluation for cytotoxic activity against cancer cell lines has opened new avenues for the development of anticancer agents. Such research is pivotal for the discovery of new drugs with improved efficacy and specificity for cancer treatment. Additionally, compounds with structural similarities have shown potential in vitro antiplasmodial properties, underscoring their relevance in the search for new antimalarial therapies (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).

Fluorescent Sensing and Optical Properties

The development of fluorescent sensors based on quinoline platforms for distinguishing metal ions signifies the application of such compounds in analytical chemistry. This research highlights the potential of these compounds in environmental monitoring, bioimaging, and diagnostics, where specific and sensitive detection of metal ions is required (Xiaoyan Zhou, Pengxuan Li, Zhaohua Shi, et al., 2012).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-14(2)21(26)24-11-5-6-15-9-10-16(12-18(15)24)23-20(25)13-27-19-8-4-3-7-17(19)22/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNBOCSLTOZGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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